N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Descripción
Propiedades
IUPAC Name |
N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-5-2-3-7-17(13)25-18(15-11-28-12-16(15)24-25)23-20(27)19(26)22-10-14-6-4-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGBTPGFAWFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to enhance yield and purity?
- Methodological Answer : The synthesis involves cyclization of thiophene derivatives with hydrazines to form the thieno[3,4-c]pyrazole core, followed by oxalamide coupling. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent : Use dry dimethyl sulfoxide (DMSO) or acetonitrile to avoid hydrolysis .
- Catalysts : Employ palladium catalysts for Suzuki-Miyaura cross-coupling (if applicable) .
- Reaction Time : Monitor via TLC; typical cyclization requires 6–8 hours .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : A combination of techniques is recommended:
| Technique | Parameters | Purpose | Reference |
|---|---|---|---|
| NMR Spectroscopy | ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆ | Confirm backbone structure and substituents | |
| Mass Spectrometry | ESI-MS (positive mode) | Verify molecular weight (±1 Da accuracy) | |
| HPLC | C18 column, acetonitrile/water (70:30) | Assess purity (>95% for biological assays) |
Q. How do substituents (e.g., o-tolyl, pyridinylmethyl) influence the compound’s chemical stability?
- Methodological Answer :
- Electron-donating groups (e.g., o-tolyl’s methyl): Enhance stability of the thienopyrazole ring by reducing electrophilic susceptibility .
- Pyridinylmethyl group : Increases solubility in polar solvents (e.g., DMSO) but may promote hydrolysis under acidic conditions. Stability tests (pH 3–9 buffers, 37°C) are advised .
Advanced Research Questions
Q. How can computational modeling predict target binding modes, and what experimental validation is required?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonding with the oxalamide moiety and hydrophobic interactions with the thienopyrazole core .
- Validation : Compare docking scores with in vitro kinase inhibition assays (IC₅₀ values). Discrepancies >10-fold suggest model refinement (e.g., incorporating solvation effects) .
Q. What strategies resolve contradictions in reported biological activity across cell-based assays?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to rule out off-target effects at high doses.
- Cell Line Variability : Use isogenic lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity .
- Metabolic Stability : Assess liver microsome degradation; poor stability in some assays may explain activity loss .
Q. How can structure-activity relationship (SAR) studies improve potency against a specific enzyme target?
- Methodological Answer :
- Core Modifications : Replace the o-tolyl group with p-fluorophenyl to enhance hydrophobic binding (see analogue data in ).
- Side Chain Optimization : Introduce a sulfonyl group to the pyridinylmethyl moiety for stronger hydrogen bonding (tested in ).
- Activity Cliffs : Use Free-Wilson analysis to identify non-linear SAR trends .
Data Contradiction Analysis
Q. Why might enzyme inhibition assays show non-specific activity despite high computational binding scores?
- Methodological Answer :
- Aggregation : Test for colloidal aggregation using detergents (e.g., 0.01% Triton X-100). Aggregates can non-specifically inhibit enzymes .
- Redox Activity : Perform a glutathione reactivity assay; thienopyrazole derivatives may act as redox cyclers in vitro .
- Metal Chelation : Use ICP-MS to check for metal contamination (e.g., Zn²⁺), which can artificially inhibit metalloenzymes .
Mechanistic Studies
Q. What experimental approaches elucidate the compound’s mechanism of action when proteomic data is inconclusive?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound pull-downs with mass spectrometry to identify binding partners .
- Phosphoproteomics : Treat cells and analyze phosphorylation changes (e.g., via LC-MS/MS) to map signaling pathways .
- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal targets .
Chemical Reactivity
Q. Under what conditions does the oxalamide linkage undergo hydrolysis, and how can this be mitigated?
- Methodological Answer :
- pH Sensitivity : Hydrolysis accelerates at pH < 4 or > 10. Use buffered solutions (pH 6–8) for biological assays .
- Stabilizers : Add 1% polyethylene glycol (PEG-400) to formulations to reduce water accessibility .
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